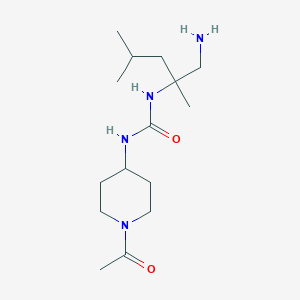![molecular formula C15H26N4O2S B7434813 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide, also known as DMCM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMCM is a type of GABA receptor antagonist, which means that it can block the activity of the GABA neurotransmitter in the brain. This property makes DMCM a valuable tool for studying the role of GABA in various physiological and pathological processes.
Mécanisme D'action
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide works by blocking the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By blocking the activity of GABA, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can alter the balance of neurotransmitters in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has a number of biochemical and physiological effects. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can increase the activity of the excitatory neurotransmitter glutamate, leading to increased neuronal activity and seizures. 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can also alter the activity of the stress hormone cortisol, leading to changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has a number of advantages for lab experiments. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide is a potent and selective GABA receptor antagonist, making it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many future directions for research on 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide. For example, researchers could investigate the potential therapeutic applications of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide for conditions such as anxiety, depression, and addiction. Researchers could also explore the use of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide in combination with other drugs to enhance its effects or reduce its side effects. Additionally, researchers could investigate the molecular mechanisms underlying the effects of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide on the brain and behavior, to gain a better understanding of the role of GABA in these processes.
In conclusion, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide is a valuable tool for studying the role of GABA in various physiological and pathological processes. Its potent and selective activity as a GABA receptor antagonist makes it a valuable tool for scientific research. However, careful dosing and consideration of potential side effects are necessary when using 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide in lab experiments. Future research on 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide could lead to new insights into the role of GABA in the brain and the development of new therapeutics for a range of conditions.
Méthodes De Synthèse
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with sulfur trioxide. Another method involves the reaction of 2-aminopyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with chlorosulfonic acid.
Applications De Recherche Scientifique
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has been used extensively in scientific research to study the role of GABA in various physiological and pathological processes. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has been used to investigate the role of GABA in anxiety, depression, epilepsy, and addiction. 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has also been used to study the effects of GABA on memory and learning.
Propriétés
IUPAC Name |
4-[[1-(dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-19(2)15(8-5-3-4-6-9-15)12-18-13-7-10-17-14(11-13)22(16,20)21/h7,10-11H,3-6,8-9,12H2,1-2H3,(H,17,18)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCGMPVUXCGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC2=CC(=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)
![N-(2-hydroxyethyl)-2-methoxy-5-[2-methoxyethyl(methyl)amino]pyridine-4-sulfonamide](/img/structure/B7434792.png)
![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)